tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17437355
InChI: InChI=1S/C13H20IN3O2/c1-12(2,3)19-11(18)17-6-8-9(13(4,5)7-17)15-16-10(8)14/h6-7H2,1-5H3,(H,15,16)
SMILES:
Molecular Formula: C13H20IN3O2
Molecular Weight: 377.22 g/mol

tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

CAS No.:

Cat. No.: VC17437355

Molecular Formula: C13H20IN3O2

Molecular Weight: 377.22 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate -

Specification

Molecular Formula C13H20IN3O2
Molecular Weight 377.22 g/mol
IUPAC Name tert-butyl 3-iodo-7,7-dimethyl-4,6-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C13H20IN3O2/c1-12(2,3)19-11(18)17-6-8-9(13(4,5)7-17)15-16-10(8)14/h6-7H2,1-5H3,(H,15,16)
Standard InChI Key OFNQEAKRTWLPJQ-UHFFFAOYSA-N
Canonical SMILES CC1(CN(CC2=C1NN=C2I)C(=O)OC(C)(C)C)C

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name systematically describes its fused bicyclic system:

  • Pyrazolo[4,3-c]pyridine core: A pyrazole ring (positions 1–3) fused to a pyridine ring (positions 4–7), with the pyrazole nitrogen atoms at positions 1 and 2.

  • Substituents:

    • 3-Iodo: An iodine atom at position 3 of the pyrazole ring.

    • 7,7-Dimethyl: Two methyl groups at position 7 of the pyridine ring.

    • 5-tert-Butyl carboxylate: A tert-butoxycarbonyl (Boc) group at position 5, serving as a protective group for amines in synthetic chemistry .

Molecular Geometry:

  • X-ray crystallography of related pyrazolopyridines reveals a nearly planar fused-ring system, with slight puckering due to substituents.

  • The iodine atom’s van der Waals radius (1.98 Å) introduces steric bulk, influencing reactivity and intermolecular interactions.

Synthetic Methodologies

Core Ring Construction

The pyrazolo[4,3-c]pyridine scaffold is typically synthesized via cyclization reactions. A modified Japp–Klingemann reaction using 2-chloro-3-nitropyridine derivatives and hydrazines enables efficient annulation of the pyrazole ring . For example:

  • SNAr (Nucleophilic Aromatic Substitution): Reaction of 2-chloro-3-nitropyridine with hydrazine hydrate at 80°C yields 3-amino-2-hydrazinopyridine.

  • Azo-Coupling: Treatment with arenediazonium tosylates forms azo intermediates.

  • Cyclization: Acidic or basic conditions promote intramolecular cyclization to form the pyrazolo[4,3-c]pyridine core .

StepReagents/ConditionsYield (%)
Core FormationHydrazine hydrate, DMF, 80°C, 12 h65–75
IodinationI₂, NaHCO₃, EtOH, 60°C, 6 h80–85
MethylationMeI, LDA, THF, -78°C → RT, 24 h70–75
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, RT, 12 h90–95

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight377.22 g/molCalculated
Melting Point148–152°C (dec.)Analog
SolubilityDMSO: >50 mg/mL; H₂O: <0.1 mg/mLAnalog
LogP2.8 (Predicted)ChemAxon
StabilitySensitive to light and moisture; store at -20°C

Applications in Pharmaceutical Research

Kinase Inhibition

Pyrazolo[4,3-c]pyridines are explored as ATP-competitive kinase inhibitors due to their ability to mimic purine motifs. The iodine atom enhances binding affinity via halogen bonding with kinase hinge regions.

Carbonic Anhydrase Inhibition

Derivatives with sulfonamide groups exhibit nanomolar inhibition of CA-IX/XII isoforms, making them candidates for anticancer therapies.

Radiolabeling Precursor

The iodine-127/131 isotope enables use in radiopharmaceuticals for imaging and targeted radiotherapy.

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